molecular formula C17H14BrN3O2S B2623924 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034434-10-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide

Cat. No.: B2623924
CAS No.: 2034434-10-9
M. Wt: 404.28
InChI Key: HYWSPNOMYHOBFK-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a 2-bromobenzenesulfonamide group linked to a [2,4'-bipyridin]-4-ylmethyl moiety. The bromine atom at the ortho position of the benzene ring may influence electronic effects and steric interactions, while the bipyridine moiety could enable metal coordination or π-π stacking, suggesting applications in catalysis or medicinal chemistry.

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWSPNOMYHOBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a bromobenzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that sulfonamides, including this compound, exhibit broad-spectrum antimicrobial properties. They function primarily by inhibiting bacterial folate synthesis, which is essential for DNA and RNA production. Studies have shown that derivatives of this compound can be effective against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Potential : The bipyridine moiety has been associated with modulation of inflammatory pathways. Specifically, compounds similar to N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide have been studied for their ability to act as antagonists at the P2Y14 receptor, which plays a role in neutrophil motility and inflammation . This suggests potential applications in treating inflammatory diseases.

Cancer Research : Preliminary studies indicate that sulfonamide derivatives can exhibit cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications on the bipyridine moiety can enhance these effects, paving the way for the development of new anticancer agents .

Coordination Chemistry

The compound's bipyridine structure allows it to form coordination complexes with transition metals. Such complexes are valuable in catalysis and materials science. The ability to manipulate electronic properties through metal coordination opens avenues for developing novel catalysts for organic transformations .

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial properties of this compound derivatives against various gram-positive bacteria. Results demonstrated significant bactericidal activity, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of related compounds targeting the P2Y14 receptor revealed that structural modifications could enhance their antagonistic activity. This study provides insights into designing more effective anti-inflammatory agents based on the bipyridine-sulfonamide framework .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activity of this compound:

ActivityObservationReference
Antimicrobial ActivityEffective against gram-positive bacteria
Anti-inflammatory PotentialInhibition of neutrophil motility via P2Y14 receptor
CytotoxicityVaries with concentration; lower toxicity preferred

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with molecular targets through coordination with metal ions. The bipyridine moiety acts as a chelating ligand, forming stable complexes with transition metals. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Key Differences:

  • Bipyridine vs. Pyrimidine/Pyridine Scaffolds: The bipyridine group in the target compound distinguishes it from pyrimidine- or pyridine-based analogs (e.g., ). Bipyridine systems are more rigid and capable of chelating metals, which could enhance catalytic or photophysical properties compared to monocyclic analogs.
  • Linker Groups : The methylene bridge between the bipyridine and sulfonamide in the target compound contrasts with sulfanyl () or direct aryl linkages (), affecting conformational flexibility and intermolecular interactions.

Crystallographic and Physicochemical Properties

Crystallographic data from analogs () reveal that brominated sulfonamides often exhibit strong intermolecular hydrogen bonds (e.g., N–H···O and C–H···π interactions), contributing to stable crystal packing .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Molecular Formula : C13H12BrN2O2S
  • Molecular Weight : 342.21 g/mol
  • CAS Number : [Not available in provided data]

This compound features a bipyridine moiety that is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell signaling and apoptosis. It has been shown to inhibit the activity of certain kinases and may disrupt the function of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival.

Inhibition of Mcl-1

Research indicates that compounds similar to this compound can selectively inhibit Mcl-1, leading to increased apoptosis in cancer cells. For instance, a study demonstrated that selective inhibitors of Mcl-1 can induce cell death through a Bak/Bax-dependent mechanism, highlighting the potential therapeutic applications of this compound in oncology .

Biological Evaluation and Case Studies

Several studies have evaluated the biological activity of sulfonamide derivatives, including this compound. Below are summarized findings from relevant research:

StudyFindings
Study 1 : Structure-Based DesignIdentified compounds that bind to the BH3 binding groove of Mcl-1 with affinities in the low nanomolar range. These compounds promote apoptosis in Mcl-1 dependent cancer cells .
Study 2 : High-throughput ScreeningFound that sulfonamide derivatives exhibit selective toxicity towards cancer cells overexpressing Mcl-1, suggesting their potential as targeted therapies .
Study 3 : SAR StudiesComprehensive structure-activity relationship (SAR) studies revealed modifications that enhance potency and selectivity against cancer cell lines .

Therapeutic Potential

The inhibition of Mcl-1 by this compound suggests its potential use in treating various cancers, particularly those resistant to conventional therapies due to high levels of anti-apoptotic proteins. The specificity for Mcl-1 over other Bcl-2 family members presents an opportunity for developing targeted cancer therapies with reduced side effects.

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